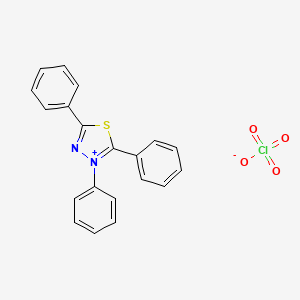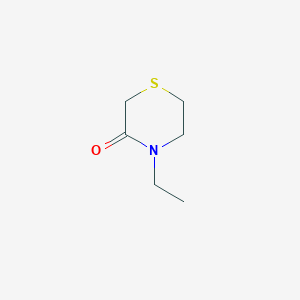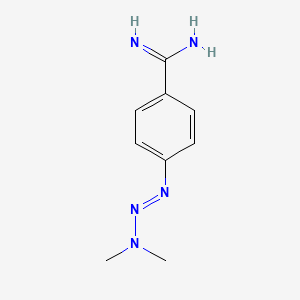
4-(Dimethylaminodiazenyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(Dimethylaminodiazenyl)benzenecarboximidamide involves several steps. One common method includes the reaction of benzaldehyde with aminobenzene under reductive amination conditions. This reaction typically requires an alkaline environment and a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-(Dimethylaminodiazenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Dimethylaminodiazenyl)benzenecarboximidamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic reactions.
Biology: Its trypanocidal properties make it valuable in studying and treating diseases caused by trypanosomes.
Medicine: It is used in the treatment of trypanosomiasis and other parasitic infections.
Industry: It is utilized in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylaminodiazenyl)benzenecarboximidamide involves binding to DNA and RNA, interfering with their functions. It targets specific molecular pathways, including the inhibition of enzymes like amiloride-sensitive amine oxidase and mitochondrial peroxiredoxin-5 . This interference disrupts the normal cellular processes of the parasites, leading to their death.
Comparación Con Compuestos Similares
4-(Dimethylaminodiazenyl)benzenecarboximidamide is unique due to its specific trypanocidal activity. Similar compounds include:
4,4’-(1-Triazene-1,3-diyl)bis-benzenecarboximidamide: Another trypanocidal agent with similar properties.
Diminazine aceturate: A derivative used in veterinary medicine for treating parasitic infections.
These compounds share similar chemical structures and pharmacological activities but may differ in their specific applications and efficacy.
Propiedades
Número CAS |
35772-73-7 |
|---|---|
Fórmula molecular |
C9H13N5 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-(dimethylaminodiazenyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N5/c1-14(2)13-12-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
Clave InChI |
HEEJJECYBIHHQE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=C(C=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
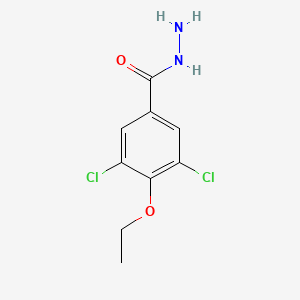
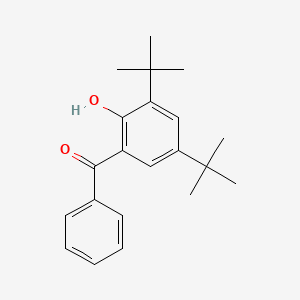
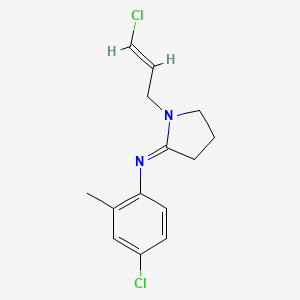
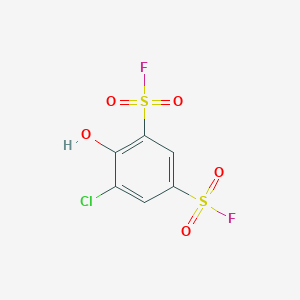
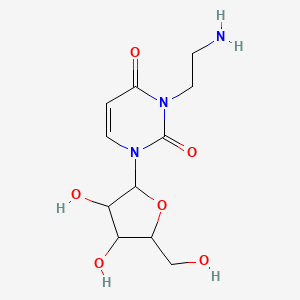
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
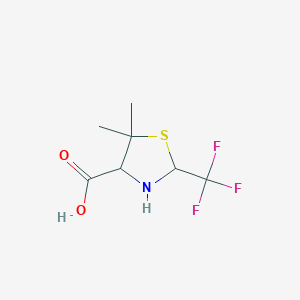

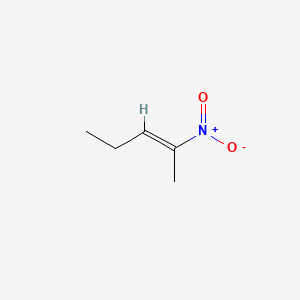
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
